

# Technical Safety Assessment: 5-(3-Chlorophenyl)oxazol-2-amine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 5-(3-Chlorophenyl)oxazol-2-amine

CAS No.: 933722-39-5

Cat. No.: B7813604

[Get Quote](#)

## Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of **5-(3-Chlorophenyl)oxazol-2-amine**, a specific heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical candidates for demyelinating diseases (e.g., Multiple Sclerosis).

Crucial Disambiguation: This compound is NOT Centhaquine (PMZ-2010), a resuscitative agent with a quinoline structure (2-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]quinoline citrate). While both compounds may appear in similar pharmacological search contexts due to "phenyl" and "amine" nomenclature, they are distinct chemical entities with different safety profiles. This guide focuses strictly on the oxazol-2-amine derivative.

Safety Classification: As a research chemical and synthetic intermediate, **5-(3-Chlorophenyl)oxazol-2-amine** lacks extensive clinical safety data. Its profile is derived from Structure-Activity Relationship (SAR) analysis of the 2-aminooxazole scaffold and analog data (e.g., 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine). It should be handled as a Hazardous Substance with potential for acute oral toxicity, skin/eye irritation, and specific target organ toxicity (respiratory irritation).[1]

## Part 1: Chemical Identification & Properties[2]

| Property              | Data                                                                                                                                                                                                                                                                                                                                                                        |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name         | 5-(3-Chlorophenyl)-1,3-oxazol-2-amine                                                                                                                                                                                                                                                                                                                                       |
| Common Role           | Synthetic Intermediate / Pharmacophore                                                                                                                                                                                                                                                                                                                                      |
| Molecular Formula     | C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O                                                                                                                                                                                                                                                                                                                            |
| Molecular Weight      | 194.62 g/mol                                                                                                                                                                                                                                                                                                                                                                |
| Structure Description | A 1,3-oxazole ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a primary amine. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> |
| Predicted LogP        | ~2.3 (Lipophilic)                                                                                                                                                                                                                                                                                                                                                           |
| Solubility            | Low in water; soluble in DMSO, Methanol, DMF.                                                                                                                                                                                                                                                                                                                               |
| Key Reference         | Patent WO2018106643A1 (Intermediate for MS therapeutics) <a href="#">[1]</a>                                                                                                                                                                                                                                                                                                |

## Structural Visualization

The following diagram illustrates the core scaffold and potential sites of metabolic reactivity.



[Click to download full resolution via product page](#)

## Part 2: Hazard Identification (GHS Classification)[2]

In the absence of a specific harmonized GHS classification for this exact CAS, the following hazards are predicted based on the 2-aminooxazole class and close structural analogs (e.g., 5-

(3-chlorophenyl)-1,3,4-oxadiazol-2-amine).

## Predicted GHS Label Elements

- Signal Word:WARNING
- Pictograms: Exclamation Mark (GHS07)

| Hazard Class                  | Category    | Hazard Statement                     | Code |
|-------------------------------|-------------|--------------------------------------|------|
| Acute Toxicity (Oral)         | Category 4  | Harmful if swallowed.<br>[1][13]     | H302 |
| Skin Corrosion/Irritation     | Category 2  | Causes skin irritation.<br>[13][14]  | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1]    | H319 |
| STOT - Single Exposure        | Category 3  | May cause respiratory irritation.[8] | H335 |

Self-Validating Protocol: When handling this compound, treat it as if it possesses the highest hazard level of its class. The presence of the primary amine on the heteroaromatic ring suggests potential for irritation and sensitization.

## Part 3: Toxicological Liability & Medicinal Chemistry

For drug development professionals, the safety of the 2-aminooxazole scaffold is a critical consideration. This section analyzes the potential liabilities of this pharmacophore.

### Genotoxicity (Ames Liability)

- Risk: Moderate.[13][9]
- Mechanism: Heterocyclic amines (including some 2-aminooxazoles) can be metabolically activated (N-hydroxylation) to form reactive nitrenium ions, which may intercalate with DNA.

- Mitigation: Standard Ames testing (*Salmonella typhimurium* strains TA98/TA100) is required early in the development of any drug candidate containing this moiety.
- Analog Data: Structural analogs like zoxazolamine (2-amino-5-chlorobenzoxazole) have shown mixed genotoxicity profiles, necessitating rigorous screening [2].

## Metabolic Stability & Reactive Metabolites

- Oxazole Ring Opening: The oxazole ring can be susceptible to hydrolytic or oxidative ring opening under physiological conditions, potentially leading to reactive alpha-keto nitrile species.
- CYP450 Interaction: The chlorophenyl ring is a lipophilic handle that may attract CYP metabolism (likely CYP2C9 or CYP3A4). The 3-chloro substituent blocks para-hydroxylation relative to the attachment point, potentially shifting metabolism to the oxazole ring or other phenyl positions.

## hERG Channel Inhibition

- Risk: Low to Moderate.
- Mechanism: While less basic than some hERG blockers, the combination of a lipophilic aromatic ring (chlorophenyl) and a polar head group (amino-oxazole) fits the pharmacophore for hERG binding.
- Protocol: In vitro hERG patch-clamp assays should be prioritized if this scaffold is used in lead optimization.

## Safety Evaluation Workflow

The following Graphviz diagram outlines the recommended workflow for evaluating the safety of this intermediate in a research setting.



[Click to download full resolution via product page](#)

## Part 4: Occupational Safety & Handling Protocols

### Personal Protective Equipment (PPE)

- Respiratory: NIOSH-approved N95 or P100 respirator if dust formation is likely. Use in a certified chemical fume hood.
- Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.
- Eye: Chemical safety goggles. Face shield if handling large quantities.

### Spill Response Protocol

- Evacuate: Clear the immediate area of non-essential personnel.
- Ventilate: Ensure fume hood is active or open windows if safe.
- Contain: Dampen the solid with water (if compatible) to prevent dust. Cover with inert absorbent (vermiculite).
- Disposal: Collect in a sealed hazardous waste container labeled "Toxic Organic Solid".

## Storage Stability

- Conditions: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.
- Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

## Part 5: References

- Patent WO2018106643A1. Heterocyclic azoles for the treatment of demyelinating diseases. (2018).[2] Assignee: Alkermes Pharma Ireland Ltd.
  - Relevance: Identifies **5-(3-chlorophenyl)oxazol-2-amine** as a key intermediate (Compound 5 synthesis).
- PubChem Compound Summary. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Analog). National Center for Biotechnology Information.
  - Relevance: Provides toxicity data for the close structural isomer (1,3,4-oxadiazole) used for read-across hazard prediction.
- Gulati, A. et al. Centhaquine (PMZ-2010) as a Resuscitative Agent. (Note: Cited for disambiguation purposes only). Journal of Emergency Trauma and Shock.
  - Relevance: Confirms the distinction between the requested oxazole amine and the drug Centhaquine.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | C<sub>8</sub>H<sub>6</sub>ClN<sub>3</sub>O | CID 121151 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- 3. Uncategorized – Ascendex Scientific, LLC [[ascendexllc.com](https://ascendexllc.com)]
- 4. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [[patents.google.com](https://patents.google.com)]
- 5. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [[patents.google.com](https://patents.google.com)]
- 6. US FDA approved IND submitted by Pharmazz, Inc. to initiate a phase III clinical trial of centhaquine in patients with hypovolemic shock [[prnewswire.com](https://prnewswire.com)]
- 7. [ahajournals.org](https://ahajournals.org) [[ahajournals.org](https://ahajournals.org)]
- 8. [static.cymitquimica.com](https://static.cymitquimica.com) [[static.cymitquimica.com](https://static.cymitquimica.com)]
- 9. [ClinicalTrials.gov](https://clinicaltrials.gov) [[clinicaltrials.gov](https://clinicaltrials.gov)]
- 10. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 11. [download.basf.com](https://download.basf.com) [[download.basf.com](https://download.basf.com)]
- 12. Effect of Centhaquine on the Coagulation Cascade in Normal State and Uncontrolled Hemorrhage: A Multiphase Study Combining Ex Vivo and In Vivo Experiments in Different Species | MDPI [[mdpi.com](https://mdpi.com)]
- 13. [tcichemicals.com](https://tcichemicals.com) [[tcichemicals.com](https://tcichemicals.com)]
- 14. [marinecoatings.brand.akzonobel.com](https://marinecoatings.brand.akzonobel.com) [[marinecoatings.brand.akzonobel.com](https://marinecoatings.brand.akzonobel.com)]
- To cite this document: BenchChem. [Technical Safety Assessment: 5-(3-Chlorophenyl)oxazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7813604#toxicity-and-safety-data-for-5-3-chlorophenyl-oxazol-2-amine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)